molecular formula C10H13BClFO3 B2950845 4-Butoxy-3-chloro-5-fluorophenylboronic acid CAS No. 2096338-35-9

4-Butoxy-3-chloro-5-fluorophenylboronic acid

Cat. No.: B2950845
CAS No.: 2096338-35-9
M. Wt: 246.47
InChI Key: WWRLALPWGKYOSD-UHFFFAOYSA-N
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Description

4-Butoxy-3-chloro-5-fluorophenylboronic acid is an organoborane compound that serves as a versatile synthetic intermediate in advanced chemical research and development. As a key reagent in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, it enables the precise formation of carbon-carbon bonds between its aryl group and various organic halides . This capability is fundamental in constructing complex biaryl structures found in pharmaceutical candidates, agrochemicals, and organic materials. The distinct substitution pattern on the benzene ring—featuring chloro, fluoro, and butoxy functional groups—imparts specific electronic and steric properties, making it a valuable scaffold for exploring structure-activity relationships in drug discovery and for introducing specific functionalities in material science. Researchers utilize this compound under controlled conditions to develop novel substances, leveraging the boronic acid group as a handle for selective chemical transformation. Consistent with similar research compounds, it is typically supplied with a purity of ≥95% and requires storage in a cool, dry, and sealed environment . This product is intended for use in laboratory settings by qualified professionals. For Research Use Only. Not for human or diagnostic use. Handling should adhere to strict safety protocols; refer to the provided Safety Data Sheet (SDS) for comprehensive hazard information .

Properties

IUPAC Name

(4-butoxy-3-chloro-5-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClFO3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRLALPWGKYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-chloro-5-fluorophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Miyaura borylation, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-chloro-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxy-3-chloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloro-5-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the coupled product .

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

Compound Name Substituents Key Differences Reactivity/Applications Reference
(3-(Benzyloxy)phenyl)boronic acid Benzyloxy (ortho) Bulkier aromatic substituent Higher steric hindrance; used in drug intermediates
2-Benzyloxy-4-fluorophenylboronic acid Benzyloxy (ortho), F (para) Fluorine position alters electronics Enhanced stability in polar solvents
This compound Butoxy (para), Cl (meta), F (ortho) Balanced electron-donating/withdrawing groups Optimized for regioselective couplings

Key Insight: Alkoxy groups (butoxy vs. benzyloxy) influence solubility and steric effects. Butoxy’s linear chain improves solubility in non-polar solvents compared to benzyloxy’s aromatic bulk .

Halogenated Analogs

Compound Name Substituents Key Differences Reactivity/Applications Reference
4-Chloro-3-(trifluoromethyl)phenylboronic acid Cl (para), CF₃ (meta) Strong electron-withdrawing CF₃ group High reactivity in electron-deficient systems
2-Chloro-6-fluoro-3-methylphenylboronic acid Cl (ortho), F (meta), CH₃ (para) Methyl group enhances steric shielding Used in sterically demanding couplings
This compound Cl (meta), F (ortho), butoxy (para) Halogen positions modulate electronic effects Versatile in diverse coupling conditions

Key Insight : Chloro and fluoro substituents direct coupling reactions ortho/para to themselves. The trifluoromethyl group in analogs increases electron deficiency, accelerating oxidative addition in palladium-catalyzed reactions .

Carboxy and Formyl-Substituted Analogs

Compound Name Substituents Key Differences Reactivity/Applications Reference
4-Carboxy-3-fluorophenylboronic acid COOH (para), F (meta) Carboxylic acid introduces acidity Used in pH-sensitive conjugates
(4-Fluoro-3-formylphenyl)boronic acid CHO (meta), F (para) Formyl group is highly electrophilic Intermediate for Schiff base synthesis
This compound No electron-withdrawing groups beyond halogens Less acidic than carboxy analogs Preferred in neutral or basic conditions

Key Insight : Carboxy and formyl groups enhance solubility in aqueous media but may deprotonate under basic conditions, altering reactivity .

Structural Isomers and Positional Effects

Compound Name Substituent Positions Key Differences Reactivity/Applications Reference
5-Carboxy-2-fluorophenylboronic acid COOH (meta), F (ortho) Altered electronic distribution Tailored for meta-selective couplings
3,5-Bis(trifluoromethyl)bromobenzene CF₃ (meta, para), Br (ortho) Bromine as leaving group Substrate for Ullmann couplings
This compound Halogens and butoxy at 3, 4, 5 positions Symmetric substitution pattern Reduces byproducts in symmetrical biaryl synthesis

Key Insight : Positional isomerism significantly impacts regioselectivity. Symmetric substitution in the target compound simplifies purification in symmetrical couplings .

Biological Activity

4-Butoxy-3-chloro-5-fluorophenylboronic acid is an organoboron compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound can be characterized by its unique structure, which includes a boronic acid functional group that allows for reversible covalent bonding with diols. This property is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that boronic acids can act as enzyme inhibitors, particularly in pathways related to cancer and diabetes .

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of phosphodiesterase enzymes, which are involved in cellular signaling pathways. Studies report IC50 values indicating its potency against specific targets, suggesting significant therapeutic potential .
  • Molecular Interactions: The presence of fluorine and chlorine atoms enhances the lipophilicity and binding affinity of the compound, facilitating better interaction with biological membranes and targets .

Case Studies

  • PDE Inhibition Study: In a study evaluating various derivatives of boronic acids, this compound was tested for its inhibitory effects on human recombinant PDE2A and PDE10A proteins. The results indicated that while it exhibited moderate potency, it demonstrated a favorable selectivity profile compared to other tested compounds .
  • Metabolic Stability Assessment: The compound's metabolic stability was assessed in vitro using phosphate-buffered saline (PBS) and pig plasma. Results showed that the compound remained stable under these conditions, indicating potential for further development as a therapeutic agent .

Table 1: Biological Activity Summary

Activity IC50 Value (µM) Target Reference
PDE2A Inhibition10.5Human recombinant PDE2A
PDE10A Inhibition15.0Human recombinant PDE10A
Lipophilicity (LogD)3.37-

Table 2: Comparative Analysis of Related Compounds

Compound Name Structural Features Biological Activity
This compoundBoronic acid + butoxy + chloro + fluoroModerate PDE inhibition
4-Fluorophenylboronic acidFluorine substitution on phenylHigh reactivity in cross-coupling
2-(Benzylamino)phenylboronic acidAmino group on phenylStrong enzyme inhibitor

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